molecular formula C7H12N4S B1348868 1-Cyclohexyl-1H-tetrazole-5-thiol CAS No. 49847-44-1

1-Cyclohexyl-1H-tetrazole-5-thiol

Cat. No.: B1348868
CAS No.: 49847-44-1
M. Wt: 184.26 g/mol
InChI Key: UFYPTOJTJONMJG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-Cyclohexyl-1H-tetrazole-5-thiol Tetrazole derivatives, including this compound, are known to have a wide range of biological activities .

Mode of Action

The specific mode of action of This compound Tetrazoles are known to react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with active metals to produce new compounds .

Biochemical Pathways

The exact biochemical pathways affected by This compound It’s known that tetrazole derivatives can be involved in various biochemical processes . For instance, this compound is involved in the regioselective formal hydroamination of styrenes, forming tetrazolothione moieties in an atom-economical manner.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The molecular weight of this compound is 184.27 , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of This compound It’s known that tetrazole derivatives can have various biological activities . For example, this compound is involved in the formation of tetrazolothione moieties.

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, tetrazoles are known to decompose and emit toxic nitrogen fumes when heated . They also react vigorously when exposed to shock, fire, and heat on friction .

Biochemical Analysis

Biochemical Properties

1-Cyclohexyl-1H-tetrazole-5-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiol group is reactive and can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, it may act as an inhibitor or activator of certain enzymes, depending on the context of the reaction .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins by forming disulfide bonds, leading to changes in downstream signaling events. It can also impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes or proteins, leading to inhibition or activation of their activity. It may also induce conformational changes in proteins, affecting their function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, but its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact. Toxicity studies have shown that high doses can cause cellular damage and affect overall health .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways. The compound can affect metabolic flux and alter metabolite levels. For example, it may inhibit or activate enzymes involved in specific metabolic reactions, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can affect its activity and function. For instance, the compound may accumulate in certain organelles, where it exerts its effects .

Subcellular Localization

This compound’s subcellular localization is important for its activity. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall function. For example, if the compound is localized to the nucleus, it may have a more significant impact on gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of cyclohexyl isothiocyanate with sodium azide in the presence of a solvent such as water . The reaction typically proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield . The use of eco-friendly solvents and catalysts is also explored to minimize environmental impact .

Properties

IUPAC Name

1-cyclohexyl-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c12-7-8-9-10-11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYPTOJTJONMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=S)N=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351749
Record name 1-Cyclohexyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49847-44-1
Record name 49847-44-1
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Record name 1-Cyclohexyl-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyclohexyl-1H-1,2,3,4-tetrazole-5-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclohexyl-1H-tetrazole-5-thiol
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Reactant of Route 6
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